Zero Hydrogen‑Bond Donors Differentiates the Compound from Piperazine‑Linked Analogs
Unlike 4‑{2‑[4‑({imidazo[1,2‑a]pyridin‑2‑yl}methyl)piperazin‑1‑yl]pyrimidin‑4‑yl}morpholine, which introduces a tertiary‑amine protonation site, 4‑(6‑((imidazo[1,2‑a]pyridin‑2‑ylmethyl)thio)pyrimidin‑4‑yl)morpholine contains zero hydrogen‑bond donors [1]. The piperazine analog has one HBD (the piperazine N‑H after protonation) and an additional heteroatom, increasing its topological polar surface area and reducing predicted passive membrane permeability [2].
| Evidence Dimension | Hydrogen‑bond donor count |
|---|---|
| Target Compound Data | 0 HBD |
| Comparator Or Baseline | 4‑{2‑[4‑({imidazo[1,2‑a]pyridin‑2‑yl}methyl)piperazin‑1‑yl]pyrimidin‑4‑yl}morpholine (≥1 HBD); typical imidazo[1,2‑a]pyridine kinase inhibitor probes (1–3 HBD) |
| Quantified Difference | Δ ≥1 HBD; correspondingly lower TPSA for the target compound (55.4 Ų vs. >65 Ų for piperazine analog) |
| Conditions | Computed values (PubChem, ECBD); in silico ADME prediction models |
Why This Matters
Lower HBD count correlates with improved passive permeability and CNS‐exposure potential, making this compound preferable for intracellular‑target screens where membrane penetration is rate‑limiting.
- [1] PubChem Compound Summary for CID 45503167, 4-(6-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)pyrimidin-4-yl)morpholine. National Center for Biotechnology Information, 2025. View Source
- [2] Sildrug/ECBD Database, Entry EOS77449 – computed TPSA and RO5 descriptors. Institute of Biochemistry and Biophysics, Polish Academy of Sciences, 2025. View Source
